![molecular formula C19H17N5O3 B14032868 3,6-dimethyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B14032868.png)
3,6-dimethyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE is a complex organic compound that features a tetrazole ring, a phenyl group, and an isochromane carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThis can be achieved through the reaction of an appropriate phenyl derivative with sodium azide and triethyl orthoformate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds with amino acid residues in proteins, influencing their activity. This compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(1H-TETRAZOL-1-YL)PHENYL)ISONICOTINAMIDE: Shares the tetrazole moiety and phenyl group but differs in the isonicotinamide structure.
N-(3-(1H-TETRAZOL-1-YL)PHENYL)BENZAMIDE: Similar structure but with a benzamide moiety instead of the isochromane carboxamide.
Uniqueness
N-(3-(1H-TETRAZOL-1-YL)PHENYL)-3,6-DIMETHYL-1-OXOISOCHROMANE-3-CARBOXAMIDE is unique due to the presence of the isochromane carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and interaction with biological targets compared to similar compounds .
Propiedades
Fórmula molecular |
C19H17N5O3 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
3,6-dimethyl-1-oxo-N-[3-(tetrazol-1-yl)phenyl]-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C19H17N5O3/c1-12-6-7-16-13(8-12)10-19(2,27-17(16)25)18(26)21-14-4-3-5-15(9-14)24-11-20-22-23-24/h3-9,11H,10H2,1-2H3,(H,21,26) |
Clave InChI |
FPDLJPJAWOLUMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)OC(C2)(C)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


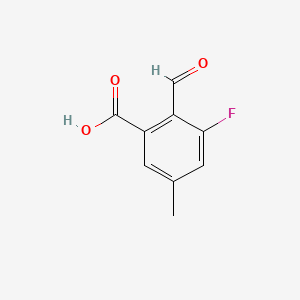
![2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)
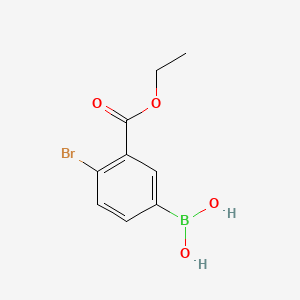
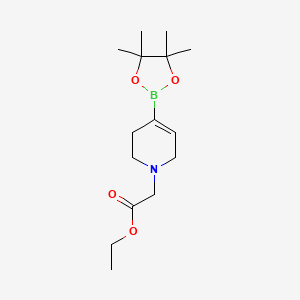
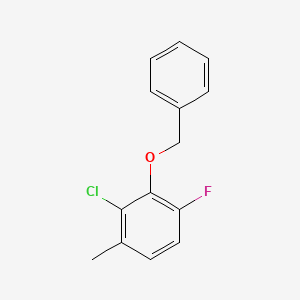
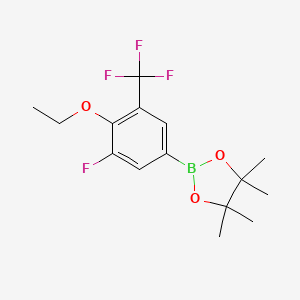
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14032826.png)
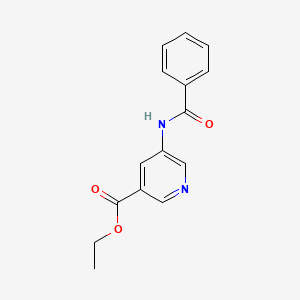
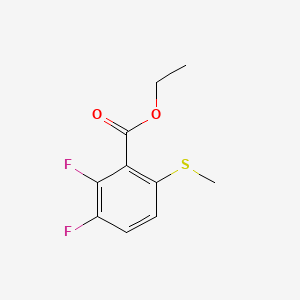

![4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate](/img/structure/B14032848.png)
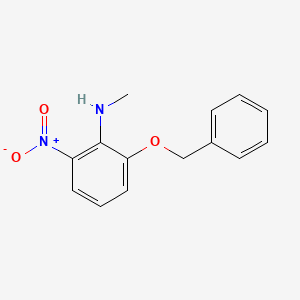
![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)
![6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14032863.png)
